4-Chloro-2,3-dihydrobenzofuran-3-ol
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Overview
Description
4-Chloro-2,3-dihydrobenzofuran-3-ol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 3-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dihydrobenzofuran-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by chlorination at the 4-position. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases such as sodium hydroxide or potassium carbonate and may involve transition-metal catalysis for improved yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-dihydrobenzofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties. For example, oxidation of the hydroxyl group can yield benzofuran-3-one, while substitution of the chlorine atom can produce a wide range of functionalized benzofurans .
Scientific Research Applications
4-Chloro-2,3-dihydrobenzofuran-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-dihydrobenzofuran-3-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s biological activities may be attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . Further research is needed to elucidate the precise molecular mechanisms and pathways involved in its effects .
Comparison with Similar Compounds
4-Chloro-2,3-dihydrobenzofuran-3-ol can be compared with other similar compounds, such as:
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has an amino group at the 4-position and a carboxylic acid group at the 7-position, exhibiting different chemical and biological properties.
2,3-Dihydrobenzofuran-2-carboxylic acid derivatives: These compounds have a carboxylic acid group at the 2-position and may possess different pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C8H7ClO2 |
---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C8H7ClO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6,10H,4H2 |
InChI Key |
MLLQOPXCZYMFEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2Cl)O |
Origin of Product |
United States |
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